Naphthalen-1-ylmethanesulfonic acid
Description
Naphthalene-1-sulfonic acid (C₁₀H₈O₃S) is an aromatic sulfonic acid where the sulfonic acid group (-SO₃H) is attached to the naphthalene ring at the 1-position. It is synthesized via sulfonation of naphthalene using oleum (fuming sulfuric acid) under controlled conditions . The compound typically crystallizes as a dihydrate (C₁₀H₈O₃S·2H₂O) with a melting point of 90°C and high solubility in water and alcohols . Its sodium salt (C₁₀H₇NaO₃S) is commercially significant, widely used in detergents, dyes, and organic synthesis intermediates .
Structurally, the sulfonic acid group confers strong acidity (pKa ~ -1.5 to -2), making it a versatile catalyst and intermediate in industrial processes. Its aromatic backbone enhances stability, enabling applications in azo dyes (e.g., 3-hydroxy-4-((1-hydroxy-2-naphthyl)azo)naphthalene-1-sulphonic acid) and fluorescent probes (e.g., 8-anilino-1-naphthalene sulfonate) .
Structure
3D Structure
Properties
CAS No. |
5324-93-6 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
naphthalen-1-ylmethanesulfonic acid |
InChI |
InChI=1S/C11H10O3S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,12,13,14) |
InChI Key |
AKBIVIMPMQGECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-1-ylmethanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced sulfonation techniques. These methods may include the use of oleum or sulfur trioxide as sulfonating agents. The reaction is carefully monitored to maintain the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-ylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various hydrocarbons.
Scientific Research Applications
Naphthalen-1-ylmethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of rubber processing chemicals, agricultural pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of naphthalen-1-ylmethanesulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Properties :
- Acidity : MSA has a pKa of -1.9, comparable to naphthalene-1-sulfonic acid but less acidic than p-toluenesulfonic acid (pKa ~ -2.8) .
- Physical State : Liquid at room temperature, unlike solid aromatic sulfonic acids .
- Solubility : Fully miscible in water, with high solubility of its metal salts (e.g., Sn²⁺/Pb²⁺ methanesulfonates) .
- Environmental Profile: Biodegradable and classified as a "green" acid due to low toxicity and non-corrosiveness .
p-Toluenesulfonic Acid (PTSA, C₇H₈O₃S)
Properties :
- Acidity : Stronger acidity (pKa ~ -2.8) than both MSA and naphthalene-1-sulfonic acid .
- Physical State : Solid at room temperature, complicating handling compared to liquid MSA .
β-Naphthalenesulfonic Acid (C₁₀H₈O₃S)
Properties :
- Isomerism : The sulfonic acid group at the 2-position on naphthalene alters solubility and reactivity slightly compared to the 1-isomer.
- Applications : Used similarly in detergents and dyes but with distinct regioselectivity in electrophilic substitutions .
Data Tables
Table 1: Comparative Properties of Sulfonic Acids
| Property | Naphthalene-1-sulfonic Acid | Methanesulfonic Acid | p-Toluenesulfonic Acid |
|---|---|---|---|
| Molecular Formula | C₁₀H₈O₃S | CH₃SO₃H | C₇H₈O₃S |
| Molecular Weight (g/mol) | 208.23 | 96.11 | 172.20 |
| pKa | ~ -1.5 to -2 | -1.9 | ~ -2.8 |
| Physical State (RT) | Solid (hydrate) | Liquid | Solid |
| Water Solubility | High | Miscible | High |
| Key Applications | Dyes, detergents | Electroplating, green chemistry | Organic synthesis |
Research Findings and Industrial Relevance
- Environmental Impact : MSA’s biodegradability and low ecotoxicity make it preferable in hydrometallurgy and cleaning agents, whereas naphthalene derivatives require careful disposal due to persistence .
- Efficiency : Naphthalene-1-sulfonic acid’s sodium salt enhances detergent performance by reducing surface tension more effectively than linear alkylbenzenesulfonates (LAS) .
- Thermal Stability : MSA exhibits superior resistance to hydrolysis and oxidation compared to aromatic sulfonic acids, which may degrade at elevated temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
